

# Unveiling the Three-Dimensional Architecture of 4-(Hydrazinocarbonyl)benzamide Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: 4-(hydrazinocarbonyl)benzamide

Cat. No.: B1310751

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structures of **4-(hydrazinocarbonyl)benzamide** derivatives, a class of compounds with significant potential in medicinal chemistry. Understanding the precise three-dimensional arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR), guiding rational drug design, and optimizing therapeutic efficacy. This document summarizes key crystallographic data, details experimental methodologies for their synthesis and crystallization, and visualizes pertinent experimental workflows.

## Core Crystallographic Data of Benzamide Derivatives

The following tables present a compilation of quantitative crystallographic data for several derivatives of benzamide, offering a comparative overview of their solid-state structures. These parameters are fundamental in defining the crystal lattice and the arrangement of molecules within it.

Compound	Formula	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	β (°)	Z	Ref.
4-(2-(2-hydroxybenzylidene)hydrazinyl)benzenesulfonamide	C <sub>13</sub> H <sub>13</sub> N <sub>3</sub> O <sub>3</sub> S	Monoclinic	Cc	28.720 (3)	6.1696 (6)	7.5796 (8)	99.756 (3)	4	[1]
4-bromo-N-(2-hydroxyphenyl)benzamide	C <sub>13</sub> H <sub>10</sub> BrNO <sub>2</sub>	Monoclinic	P2 <sub>1</sub> /c	23.425 8(10)	5.6473 (1)	9.2464 (3)	93.008 (1)	4	[2]
4-Hydroxybenzamide	C <sub>7</sub> H <sub>7</sub> N O <sub>2</sub>	Monoclinic	P2 <sub>1</sub> /c	4.5828 (15)	8.825 (3)	15.888 (5)	95.95 (2)	4	[3]
N-[2-(4-fluoro-3-phenoxybenzoyl)h	C <sub>21</sub> H <sub>16</sub> FN <sub>3</sub> O <sub>3</sub> S	Monoclinic	P2 <sub>1</sub> /c	-	-	-	-	-	[4]

ydrazi  
necarb  
othioyl  
]benza  
mide  
(A1)

N-[2-  
(4-  
fluoro-  
3-  
pheno  
xyben  
zoyl)h  
ydrazi  
necarb  
othioyl  
]-4-  
metho  
xyben  
zamid  
e (A2)

C<sub>22</sub>H<sub>18</sub>  
FN<sub>3</sub>O<sub>4</sub>  
S

Monoc  
linic

C2/c

-

-

-

-

-

[4]

4-[(4-  
methyl  
benzyl  
)oxy]b  
enzoh  
ydrazi  
de (I)

C<sub>15</sub>H<sub>16</sub>  
N<sub>2</sub>O<sub>2</sub>

-

-

-

-

-

-

-

[5]

4-[(4-  
methyl  
benzyl  
)oxy]-  
N'-  
[(thiop  
hen-2-  
yl)met

C<sub>20</sub>H<sub>18</sub>  
N<sub>2</sub>O<sub>2</sub>S

-

-

-

-

-

-

-

[5]

hylide  
ne]ben  
zohydr  
azide  
(II)

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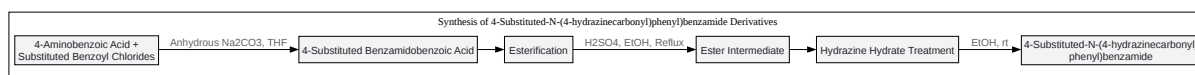
Further details on bond lengths, angles, and torsion angles can be found in the cited literature.

## Experimental Protocols: Synthesis and Crystallization

The successful determination of a crystal structure is critically dependent on the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. This section outlines common methodologies employed for the synthesis and crystallization of benzamide derivatives.

### General Synthesis of 4-Substituted-N-(4-hydrazinecarbonyl)phenyl)benzamide

A common synthetic route involves a multi-step process starting from 4-aminobenzoic acid.[6] The general workflow is depicted below.



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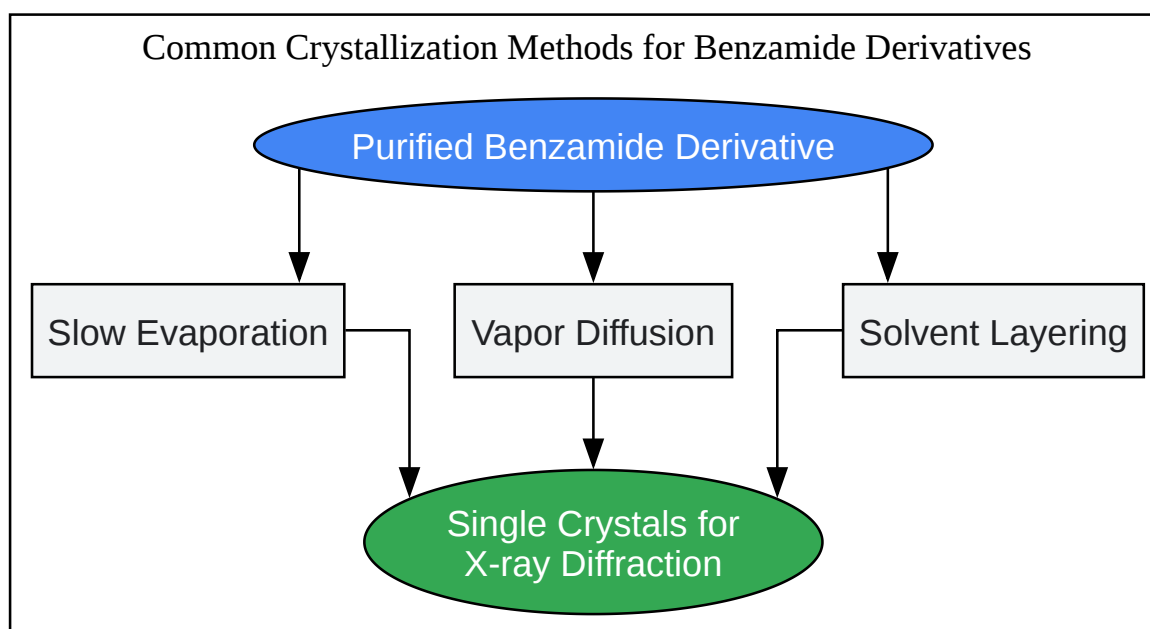
#### General Synthetic Workflow.

Step-by-step procedure:

- Amidation: A solution of 4-aminobenzoic acid and a para-substituted benzoyl chloride are stirred in dry tetrahydrofuran (THF) in the presence of anhydrous sodium carbonate at room temperature for 6-12 hours.[6]
- Esterification: The resulting 4-substituted benzamidobenzoic acid is refluxed with sulfuric acid in ethanol for 24 hours to yield the corresponding ethyl ester.[6]
- Hydrazinolysis: The ester intermediate is then treated with hydrazine hydrate in ethanol at room temperature for 12 hours. The solvent is evaporated, and the resulting precipitate is washed and recrystallized to yield the final 4-substituted-N-(4-hydrazinecarbonyl)phenyl)benzamide derivative.[6]

## Crystallization Techniques for Benzamide Derivatives

Obtaining high-quality single crystals is a crucial step for X-ray diffraction analysis. The choice of crystallization method is critical and often requires empirical optimization.[7][8]



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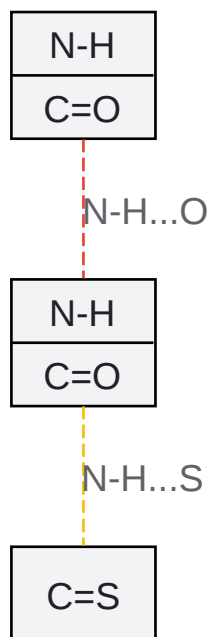
Crystallization Methodologies.

- **Slow Evaporation:** This technique relies on the gradual increase in the concentration of the solute as the solvent evaporates from a moderately saturated solution. The choice of a solvent with moderate volatility is key to promoting slow crystal growth.<sup>[7]</sup>
- **Vapor Diffusion:** This method involves placing a drop of the compound's solution on a coverslip, which is then inverted and sealed over a reservoir containing a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the drop induces supersaturation and crystallization.<sup>[7]</sup>
- **Solvent Layering:** In this technique, a solution of the compound is carefully layered with a miscible anti-solvent of a different density. Crystallization occurs at the interface as the two solvents slowly mix.<sup>[7]</sup>

## Supramolecular Assembly and Intermolecular Interactions

The crystal packing of **4-(hydrazinocarbonyl)benzamide** derivatives is often governed by a network of non-covalent interactions, primarily hydrogen bonds. These interactions play a crucial role in stabilizing the crystal lattice. For instance, in the structures of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its 4-methoxy derivative, the supramolecular network is dominated by N—H $\cdots$ O and N—H $\cdots$ S hydrogen bonds.<sup>[4]</sup> Similarly, in 4-[(4-methylbenzyl)oxy]benzohydrazide, N—H $\cdots$ N and N—H $\cdots$ O hydrogen bonds are the primary drivers of the crystal packing.<sup>[5]</sup> The analysis of these interactions is fundamental to understanding the solid-state properties of these compounds.

## Key Intermolecular Interactions in Benzamide Derivative Crystals



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## Hydrogen Bonding Networks.

This guide serves as a foundational resource for researchers engaged in the study and development of **4-(hydrazinocarbonyl)benzamide** derivatives. The provided data and protocols are intended to facilitate further investigation into the rich structural chemistry of this important class of molecules.

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